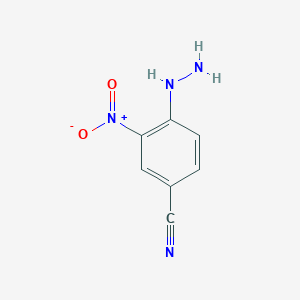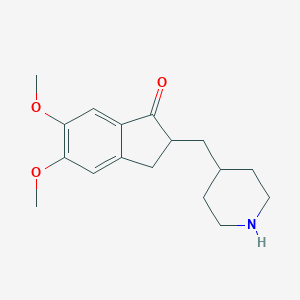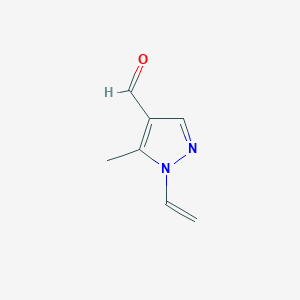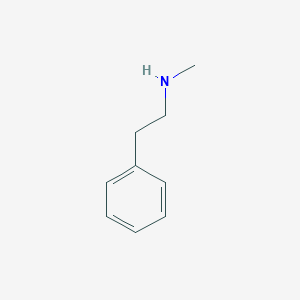
2-Bromo-5-chloropyrimidine
Übersicht
Beschreibung
2-Bromo-5-chloropyrimidine is a chemical compound with the molecular formula C4H2BrClN2 and a molecular weight of 193.43 . It is used as an important organic intermediate in agrochemicals, pharmaceuticals, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-chloropyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 2nd and 5th positions of the ring are substituted by bromine (Br) and chlorine (Cl) atoms, respectively .Physical And Chemical Properties Analysis
2-Bromo-5-chloropyrimidine is a solid at room temperature. It has a density of 1.9±0.1 g/cm3, a boiling point of 291.2±32.0 °C at 760 mmHg, and a flash point of 129.9±25.1 °C . It has a molar refractivity of 35.0±0.3 cm3, and a molar volume of 104.0±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediate
“2-Bromo-5-chloropyrimidine” is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of pharmaceutical goods such as inhibitors . These inhibitors can be used in various therapeutic areas, including oncology, neurology, and immunology.
Synthesis of Heterocyclic Compounds
This compound serves as a starting material for the synthesis of other more complex heterocyclic compounds. Heterocyclic compounds are widely used in various fields, including pharmaceuticals and materials science. They form the basis of many bioactive compounds, including antibiotics, antifungals, and anticancer drugs.
Cross-Coupling Reactions
“2-Bromo-5-chloropyrimidine” is employed in the cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines . Cross-coupling reactions are fundamental transformations in organic chemistry, used in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.
Synthesis of Pyridine Derivatives
It can be used in the synthesis of pyridine derivatives . Pyridine derivatives are important in the field of medicinal chemistry due to their presence in many biologically active compounds.
Development of New Materials
The ability of “2-Bromo-5-chloropyrimidine” to form complex heterocyclic compounds makes it useful in the development of new materials. These could include polymers, dyes, and liquid crystals, which have applications in various industries.
Research and Development
As a unique and relatively rare chemical, “2-Bromo-5-chloropyrimidine” is valuable for research and development purposes . Scientists can use it to explore new reactions, develop new synthetic methodologies, or discover new bioactive compounds.
Safety and Hazards
2-Bromo-5-chloropyrimidine is associated with several hazards. It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation .
Wirkmechanismus
Target of Action
2-Bromo-5-chloropyrimidine is a halogenated pyrimidine . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in the synthesis of DNA and RNA, and thus, they play a crucial role in cell division and growth .
Mode of Action
The mode of action of 2-Bromo-5-chloropyrimidine involves its interaction with nucleophilic reagents . Due to the electron-deficient nature of the pyrimidine ring, the chlorine atom in the structure can undergo nucleophilic substitution reactions . Common nucleophiles include alcohol and amine compounds . In the presence of these nucleophiles, the oxygen or nitrogen atom in the nucleophile attacks the chlorine atom in 2-Bromo-5-chloropyrimidine, forming an intermediate, which then undergoes cleavage and rearrangement reactions . Additionally, the bromine atom on the pyrimidine ring can undergo various coupling reactions under the action of transition metals .
Pharmacokinetics
Based on its chemical structure, it is likely to be soluble in common organic solvents such as dichloromethane and chloroform , which may influence its absorption and distribution in the body
Action Environment
The action, efficacy, and stability of 2-Bromo-5-chloropyrimidine can be influenced by various environmental factors. For instance, the presence of nucleophiles can trigger its reactivity . Additionally, the compound’s stability may be affected by factors such as temperature, pH, and light exposure. More research is needed to fully understand how these and other environmental factors influence the action of 2-Bromo-5-chloropyrimidine.
Eigenschaften
IUPAC Name |
2-bromo-5-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-4-7-1-3(6)2-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOXTQMVQQUSCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623649 | |
| Record name | 2-Bromo-5-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124405-67-0 | |
| Record name | 2-Bromo-5-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



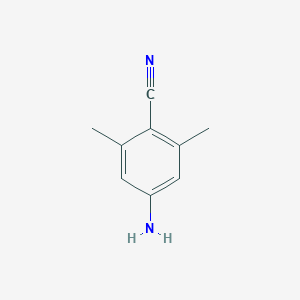
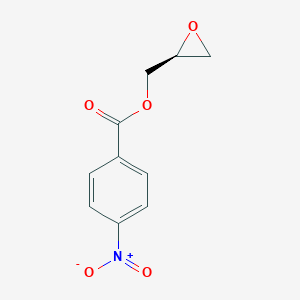
![2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one](/img/structure/B38955.png)
![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)
